Cas no 112970-67-9 (1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]-)
![1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]- structure](https://www.kuujia.com/scimg/cas/112970-67-9x500.png)
1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]-
- 4-methoxy-1-[(4-methylphenyl)sulfonyl]indole
- 4-Methoxy-1-tosyl-1H-indole
- 4-METHOXY-1-(P-TOLYLSULFONYL)INDOLE
- PS-20159
- SCHEMBL13323322
- MFCD22418312
- F86263
- 112970-67-9
-
- Inchi: InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(18,19)17-11-10-14-15(17)4-3-5-16(14)20-2/h3-11H,1-2H3
- InChI Key: AAAVYQGZECVTEO-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OC
Computed Properties
- Exact Mass: 301.07735
- Monoisotopic Mass: 301.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- PSA: 48.3
1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR027OO3-10g |
4-methoxy-1-(p-tolylsulfonyl)indole |
112970-67-9 | 97% | 10g |
$206.00 | 2025-02-13 | |
1PlusChem | 1P027OFR-1g |
4-methoxy-1-(p-tolylsulfonyl)indole |
112970-67-9 | 97.00% | 1g |
$25.00 | 2023-12-26 | |
abcr | AB596708-25g |
4-Methoxy-1-(p-tolylsulfonyl)indole; . |
112970-67-9 | 25g |
€760.30 | 2024-07-19 | ||
Aaron | AR027OO3-1g |
4-methoxy-1-(p-tolylsulfonyl)indole |
112970-67-9 | 97% | 1g |
$29.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1298188-100g |
4-methoxy-1-(p-tolylsulfonyl)indole |
112970-67-9 | 97% | 100g |
$1630 | 2025-02-18 | |
abcr | AB596708-5g |
4-Methoxy-1-(p-tolylsulfonyl)indole; . |
112970-67-9 | 5g |
€227.90 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1298188-50g |
4-methoxy-1-(p-tolylsulfonyl)indole |
112970-67-9 | 97% | 50g |
$905 | 2025-02-18 | |
eNovation Chemicals LLC | Y1298188-50g |
4-methoxy-1-(p-tolylsulfonyl)indole |
112970-67-9 | 97% | 50g |
$905 | 2025-02-28 | |
abcr | AB596708-100g |
4-Methoxy-1-(p-tolylsulfonyl)indole; . |
112970-67-9 | 100g |
€2333.60 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1298188-5g |
4-methoxy-1-(p-tolylsulfonyl)indole |
112970-67-9 | 97% | 5g |
$140 | 2025-02-18 |
1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]- Related Literature
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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2. Book reviews
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]-
1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]-: A Comprehensive Overview
The compound with CAS No. 112970-67-9, commonly referred to as 1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]-, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole backbone, which serves as a versatile scaffold for various functional groups. The presence of the 4-methoxy substituent and the sulfonyl group attached to the indole ring imparts unique chemical and biological properties, making it a subject of extensive research.
Recent studies have highlighted the potential of 1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]- in drug discovery. Its indole structure is known to exhibit significant bioactivity, particularly in targeting protein kinases and other enzymes involved in cellular signaling pathways. The sulfonyl group enhances the molecule's solubility and stability, which are critical factors for drug delivery. Moreover, the 4-methoxy substituent contributes to the molecule's ability to interact with biological systems, making it a promising candidate for anti-cancer and anti-inflammatory therapies.
In addition to its pharmacological applications, this compound has also found utility in materials science. The indole-based structure is being explored for its potential in creating advanced materials with tailored electronic properties. Researchers have reported that the sulfonyl group can influence the molecule's conjugation and electron-withdrawing capabilities, which are essential for applications in organic electronics and optoelectronics.
The synthesis of 1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]- involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the indole core, followed by functionalization with the sulfonyl group and the introduction of the 4-methoxy substituent. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are invaluable for studying its stereochemical effects on biological activity.
From a structural perspective, the compound exhibits a planar geometry due to the aromatic nature of both the indole ring and the sulfonyl group. This planarity enhances its ability to form stable interactions with biomolecules, such as proteins and nucleic acids. Computational studies have revealed that the sulfonyl group plays a pivotal role in modulating these interactions, making it a critical feature for designing bioactive molecules.
Looking ahead, ongoing research is focused on optimizing the synthesis of 1H-Indole, 4-methoxy-1-[(4-methylphenyl)sulfonyl]- to improve yield and reduce costs. Additionally, efforts are being made to explore its potential as a building block for more complex molecular architectures. With its unique combination of structural features and functional groups, this compound is poised to play a significant role in advancing both medicinal chemistry and materials science.
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